Thonzonium

描述

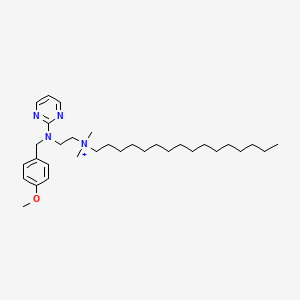

Classification as a Monocationic Amphiphile

Thonzonium is classified as a monocationic amphiphile. wikipedia.org This classification stems from its molecular architecture, which features a distinct hydrophilic (water-attracting) head and a long, hydrophobic (water-repelling) tail. The hydrophilic portion is a quaternary ammonium (B1175870) group, which carries a positive charge, making it a cationic entity. caymanchem.com The hydrophobic component is a long hydrocarbon chain, specifically a hexadecyl group. nih.gov

This dual nature allows this compound to act as a surface-active agent, or surfactant. wikipedia.org In aqueous solutions, these molecules can self-assemble into micelles or align at interfaces, reducing surface tension and facilitating the mixing of substances that are typically immiscible. It is this surfactant property that initially defined its application. drugbank.com

Historical Trajectories in Fundamental Chemical Research

The foundational research on this compound bromide can be traced back to the mid-20th century. A key milestone in its history is the patent filed by Fand for Nepera Chemical in 1956, which detailed a method for its preparation. drugfuture.com This early work established the chemical synthesis of the compound, laying the groundwork for its subsequent investigation and application.

Initially, research focused on its properties as a detergent and surfactant. wikipedia.orgdrugfuture.com this compound bromide was approved by the FDA in 1962 for use as an additive in topical pharmaceutical preparations, primarily in otic (ear) solutions. nih.gov Its function in these formulations was to act as a wetting and dispersing agent, allowing the active medicinal ingredients to better penetrate and make contact with the affected tissues by breaking down cellular debris and exudate. drugbank.comncats.io

Broad Academic Relevance as a Multifunctional Compound

Beyond its initial application as a pharmaceutical excipient, this compound has garnered significant interest in the broader academic research community for its diverse biological activities. This has led to its investigation as a multifunctional compound with potential implications in various areas of cell biology and pharmacology.

One of the key areas of modern research has been its effect on cellular membranes and membrane-bound proteins. For instance, this compound bromide has been identified as an inhibitor of vacuolar ATPase (V-ATPase), a proton pump essential for pH homeostasis in cells. caymanchem.comapexbt.com It has been shown to uncouple the proton transport from ATP hydrolysis in the V-ATPase of organisms like Candida albicans. drugbank.com

Furthermore, research has demonstrated that this compound bromide can inhibit RANKL-induced osteoclast formation and bone resorption. ncats.iomedchemexpress.com This has opened up avenues for investigating its potential in the context of bone diseases. ncats.io

More recently, this compound has been explored for its effects on cancer cells. Studies have shown that it can inhibit the proliferation of malignant pleural mesothelioma cells and affect mitochondrial function and cellular metabolism. nih.gov Additionally, it has been identified as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, suggesting a potential role as a broad-spectrum antiviral agent. nih.govgenscript.comresearchgate.net

Chemical and Biological Data

The following tables provide a summary of the key chemical properties of this compound bromide and an overview of its biological activities as documented in scientific literature.

Table 1: Chemical Properties of this compound Bromide

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₅₅BrN₄O | nih.govmedkoo.com |

| Molar Mass | 591.72 g/mol | wikipedia.orgmedkoo.com |

| IUPAC Name | hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | nih.gov |

| CAS Number | 553-08-2 | wikipedia.orgdrugfuture.com |

| Appearance | Crystals | drugfuture.com |

| Melting Point | 91-92 °C | drugfuture.com |

| Solubility | Soluble in DMSO and Ethanol | caymanchem.com |

Table 2: Overview of Investigated Biological Activities of this compound

| Biological Target/Process | Finding | Research Context | Source(s) |

| V-ATPase Proton Pump | Inhibits proton transport (EC₅₀ = 69 µM in purified vacuolar membrane vesicles). | Antifungal research (C. albicans) | caymanchem.comapexbt.com |

| Osteoclastogenesis | Inhibits RANKL-induced osteoclast formation and bone resorption (25-400 nM). | Bone biology | caymanchem.commedchemexpress.com |

| Malignant Pleural Mesothelioma | Suppresses cell proliferation and affects mitochondrial function. | Cancer research | nih.gov |

| Coronavirus 3CL Protease | Inhibits SARS-CoV-2 3CLpro with an IC₅₀ of 2.04 µM. | Antiviral research | nih.govgenscript.com |

| Helminths | Induces mortality in various helminth species. | Anthelmintic research | caymanchem.com |

| Francisella tularensis AcpB | Inhibitor of acid phosphatase B (Kᵢ = 0.59 µM). | Antibacterial research | caymanchem.com |

Structure

2D Structure

属性

Key on ui mechanism of action |

Thonzonium bromide is a suface-active agent added in nasal and ear drops that potentiates and lenghten the time of skin contact with the active compounds and penetration through the cellular debris. Thonzonium bromide uncouples vacuolar ATPase in pathogenic fungi such as *Candida albicans* and inhibit cell growth in vitro. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path. Disruption of the essential pump function prevents redistribution of cytosolic protons into the vacuolar lumen, resulting in acidification of the cytosol and cell death. A study reports that thonzonium bromide mediates an antiresorptive action on osteoclasts by inhibiting RANKL-induced osteoclast formation. It is shown to block the RANKL-induced activation of NF-jB, ERK and c-Fos as well as the induction of NFATc1 which is essential for OC formation. It also disrupted F-actin ring formation resulting in disturbances in cytoskeletal structure in mature OCs during bone resorption. |

|---|---|

CAS 编号 |

25466-36-8 |

分子式 |

C32H55N4O+ |

分子量 |

511.8 g/mol |

IUPAC 名称 |

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium |

InChI |

InChI=1S/C32H55N4O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30/h19-25H,5-18,26-29H2,1-4H3/q+1 |

InChI 键 |

IOYZYMQFUSNATM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |

规范 SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |

熔点 |

91.5 |

其他CAS编号 |

25466-36-8 |

溶解度 |

Soluble |

产品来源 |

United States |

Synthetic Routes and Structural Elucidation in Thonzonium Chemistry

Established Synthetic Pathways to Thonzonium Analogues

While specific proprietary synthetic methodologies for this compound are not extensively detailed in publicly available literature, a plausible and established synthetic route can be proposed based on fundamental organic chemistry principles and known reactions for constructing similar molecular frameworks. The synthesis of this compound bromide, a common salt form, would likely involve a multi-step process culminating in a quaternization reaction.

A logical retrosynthetic analysis of this compound bromide suggests the disconnection at the quaternary ammonium (B1175870) nitrogen. This points to a key intermediate, a tertiary amine, which can be prepared through a series of nucleophilic substitution and reductive amination reactions.

A feasible forward synthesis would likely commence with the reaction of 2-chloropyrimidine (B141910) with N,N-dimethylethylenediamine. This nucleophilic aromatic substitution would yield N,N-dimethyl-N'-(pyrimidin-2-yl)ethane-1,2-diamine.

Subsequently, the secondary amine of this intermediate would be reacted with 4-methoxybenzaldehyde (B44291) in a reductive amination process. This would involve the formation of a Schiff base, which is then reduced, for instance with sodium borohydride, to furnish the tertiary amine intermediate: N,N-dimethyl-N'-(4-methoxybenzyl)-N'-(pyrimidin-2-yl)ethane-1,2-diamine.

The final step in the synthesis of this compound bromide would be the quaternization of this tertiary amine. This is a classic Menshutkin reaction, where the tertiary amine is treated with a long-chain alkyl halide. In the case of this compound bromide, the quaternizing agent would be 1-bromohexadecane (B154569). The lone pair of electrons on the dimethylamino nitrogen atom would act as a nucleophile, attacking the electrophilic carbon of 1-bromohexadecane and displacing the bromide ion to form the desired quaternary ammonium salt, N-(2-{(4-methoxyphenyl)methylamino}ethyl)-N,N-dimethylhexadecan-1-aminium bromide.

Interactive Data Table: Proposed Synthetic Intermediates

| Intermediate Name | Molecular Formula | Key Synthetic Step |

| N,N-dimethyl-N'-(pyrimidin-2-yl)ethane-1,2-diamine | C8H14N4 | Nucleophilic substitution |

| N,N-dimethyl-N'-(4-methoxybenzyl)-N'-(pyrimidin-2-yl)ethane-1,2-diamine | C16H23N4O | Reductive amination |

Strategies for Derivatization and Structural Modification

The chemical structure of this compound offers several sites for derivatization and structural modification, allowing for the systematic exploration of its structure-activity relationships. These modifications can be targeted to the main structural components of the molecule: the pyrimidine (B1678525) ring, the p-methoxybenzyl group, the ethylene (B1197577) diamine linker, and the long alkyl chain.

Modification of the Benzyl (B1604629) Group: The p-methoxybenzyl group can be readily modified. The methoxy (B1213986) group can be replaced with other alkoxy groups of varying chain lengths to alter lipophilicity. Alternatively, it can be substituted with other functional groups such as halogens, alkyls, or nitro groups to probe electronic and steric effects. The position of the substituent on the benzene (B151609) ring can also be varied (ortho, meta, or para).

Modification of the Alkyl Chain: The hexadecyl chain is a key contributor to the surfactant properties of this compound. The length of this alkyl chain can be systematically varied (e.g., from C12 to C18) to investigate the impact of hydrophobicity on its activity. Shorter or longer chain analogues could be synthesized by using the corresponding 1-bromoalkane in the final quaternization step.

Modification of the Quaternary Ammonium Head Group: The methyl groups on the quaternary nitrogen can be replaced with other small alkyl groups (e.g., ethyl groups) to assess the steric requirements around the cationic center.

Interactive Data Table: Potential Derivatization Sites and Modifications

| Structural Moiety | Potential Modification | Expected Impact |

| Pyrimidine Ring | Substitution at C4, C6 | Altered electronic properties, polarity |

| p-Methoxybenzyl Group | Substitution on the ring, variation of alkoxy group | Modified lipophilicity, steric and electronic effects |

| Alkyl Chain | Variation in chain length (C12-C18) | Altered hydrophobicity and surfactant properties |

| Quaternary Ammonium Group | Substitution of methyl groups with other alkyls | Modified steric hindrance around the cationic center |

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

The relationship between the chemical structure of this compound and its biological activity is a critical area of study. As a quaternary ammonium compound (QAC), its activity is intrinsically linked to its amphiphilic nature, which facilitates interaction with cell membranes.

Influence of the Hydrophobic Alkyl Chain: For many QACs, the length of the alkyl chain is a primary determinant of their antimicrobial and surfactant properties. There is often an optimal chain length for maximum activity, a phenomenon known as the "cut-off effect." For this compound, the C16 (hexadecyl) chain provides a significant hydrophobic character. It is plausible that analogues with slightly shorter or longer chains (e.g., C14 or C18) may exhibit altered activity profiles. For instance, a study on the inhibitory activity of this compound bromide and related compounds against the main protease of human coronaviruses revealed that lipophilicity plays a significant role. sigmaaldrich.com this compound bromide, with a calculated logP (cLogP) of 4.92, showed potent inhibition, while compounds with significantly lower cLogP values were considerably less potent. sigmaaldrich.com

Role of the Cationic Head and Linker: The positively charged quaternary ammonium head is crucial for the initial electrostatic interaction with negatively charged biological membranes. The specific arrangement of the pyrimidine and benzyl groups linked via the ethylenediamine (B42938) bridge likely contributes to the specific orientation and interaction of the molecule at its target site. A recent study demonstrated that this compound bromide inhibits the main proteases of several human coronaviruses. sigmaaldrich.com The study suggested that the carbon chain length of the quaternary ammonium group is a factor that affects the inhibitory potency. sigmaaldrich.com

Mechanistic Investigations of Thonzonium at the Molecular and Cellular Level in Non Clinical Contexts

Modulation of Vacuolar ATPase (V-ATPase) Activity by Thonzonium

Vacuolar ATPases (V-ATPases) are crucial proton pumps responsible for maintaining pH homeostasis within intracellular organelles and, in some cell types, acidifying the extracellular environment. frontiersin.orgnih.gov These multi-subunit enzymes couple the energy from ATP hydrolysis to translocate protons across membranes. frontiersin.orgapexbt.com this compound bromide has been identified as an inhibitor of V-ATPase proton transport. drugbank.comapexbt.com

Uncoupling of Proton Transport Dynamics

Studies have shown that this compound bromide can uncouple V-ATPase proton pumps. apexbt.comnih.gov This means that while this compound bromide inhibits ATP-dependent proton transport, it does not inhibit ATP hydrolysis by the V-ATPase. drugbank.comapexbt.comnih.gov In purified vacuolar membranes, this compound bromide prevented ATP-dependent proton transport with an EC50 value of 69 µM, while the ATPase activity remained largely unaffected. apexbt.comnih.gov This uncoupling effect suggests that this compound bromide does not simply act as an ionophore dissipating the proton gradient. nih.gov

Interactions with V0 Subunit a (Vph1p) and Related Proton Pumps

This compound bromide interacts with the V0 subunit of the V-ATPase, specifically with the tether region of subunit a (Vph1p in yeast), which is part of the proton transport path. nih.govdrugbank.com This interaction disrupts the essential function of the pump in translocating protons. nih.govdrugbank.com Research using mutant V-ATPase membranes in Saccharomyces cerevisiae lacking residues 362-407 of the Vph1p tether showed resistance to this compound bromide, indicating that this conserved sequence plays a role in the uncoupling potential and is a site of interaction for this compound bromide. nih.govnih.gov this compound bromide has also been shown to uncouple the V-ATPase enzyme in Candida albicans. nih.govnih.gov

Effects on Intracellular pH Homeostasis in Model Organisms

Inhibition of V-ATPase by this compound bromide leads to the acidification of the cytosol, as the redistribution of cytosolic protons into the vacuolar lumen is prevented. nih.govdrugbank.com In wild-type yeast cells (Saccharomyces cerevisiae), treatment with this compound bromide significantly decreased the cytosolic pH. apexbt.com This acidification can lead to pH-sensitive growth defects characteristic of V-ATPase mutants (vma phenotype). apexbt.comnih.govnih.gov At concentrations above 10 µM, this compound bromide was found to be cytotoxic to yeast cells, completely inhibiting growth at higher concentrations (50 and 100 µM). apexbt.comnih.gov

Regulation of Cellular Signaling Pathways

Beyond its effects on V-ATPase, this compound bromide has been investigated for its influence on various cellular signaling pathways, particularly those involved in osteoclast differentiation and function. nih.govdrugbank.comnih.govresearchgate.net

Impact on Osteoclastogenesis Signaling Cascades (e.g., RANKL-induced NF-κB, ERK, c-Fos, NFATc1 Pathways)

This compound bromide mediates an antiresorptive action on osteoclasts by inhibiting RANKL-induced osteoclast formation. nih.govdrugbank.comnih.govresearchgate.net RANKL (Receptor Activator of Nuclear Factor-κB Ligand) is a key cytokine that induces osteoclast differentiation through the activation of multiple downstream signaling pathways. nih.govfrontiersin.orgbiomolther.org this compound bromide has been shown to block the RANKL-induced activation of NF-κB, ERK, and c-Fos. nih.govdrugbank.comnih.govresearchgate.net These transcription factors are essential for osteoclast formation and the induction of NFATc1 (Nuclear Factor of Activated T-cells c1), a master transcription regulator of osteoclast differentiation. nih.govfrontiersin.orgbiomolther.orgsci-hub.se By inhibiting these pathways, this compound bromide disrupts the signaling cascade necessary for osteoclast differentiation and activity. nih.govdrugbank.comnih.govresearchgate.net

Disruption of Cytoskeletal Architecture (e.g., F-actin ring formation in osteoclasts)

The formation of a dynamic and structurally elaborate F-actin ring is a prerequisite for mature osteoclast function and bone resorption. researchgate.netmdpi.com this compound bromide has been shown to disrupt F-actin ring formation in mature osteoclasts. nih.govdrugbank.comnih.govresearchgate.netmedchemexpress.com This disruption leads to disturbances in the cytoskeletal structure, which is critical for the osteoclast's ability to resorb bone. nih.govdrugbank.comnih.govresearchgate.net The actin cytoskeleton in osteoclasts also interacts with V-ATPase and is involved in forming the ruffled plasma membrane, another structure essential for bone resorption. mdpi.com

Modulation of Mitochondrial Metabolism and Calcium Homeostasis in Cellular Models

Research has indicated that this compound bromide can influence mitochondrial functions and calcium homeostasis in cellular models. Studies on malignant pleural mesothelioma (MPM) cell lines and an SV40-immortalized mesothelial cell line demonstrated that this compound bromide treatment affected Ca²⁺ homeostasis in both mitochondrial and cytosolic compartments. researchgate.netnih.govnih.gov Furthermore, it regulated mitochondrial functioning, respiration, and ATP production. researchgate.netnih.govnih.gov this compound bromide treatment for 72 hours was observed to provoke the loss of mitochondrial membrane potential (ψm) and a parallel increase in reactive oxygen species (ROS) production. researchgate.net These findings suggest that this compound bromide can modulate intracellular calcium dynamics and mitochondrial metabolism in these cellular contexts. researchgate.netnih.govnih.gov

Interactions with Microbial Systems and Biofilm Architectures

This compound bromide has been investigated for its effects on microbial systems, particularly concerning biofilm formation and interactions with other agents.

Effects on Bacterial Biofilm Formation and Dispersion Mechanisms (e.g., Curli and Flagellar Expression in Escherichia coli)

Studies have shown that this compound bromide can influence bacterial biofilm formation. In Escherichia coli, this compound bromide was found to suppress biofilm formation. nih.gov Mechanistically, it was observed to inhibit the expression of the curli matrix, a major component of E. coli biofilms. nih.gov Concurrently, this compound bromide activated motility and increased the activity of the fliC promoter, which is associated with flagellar expression, suggesting a potential mechanism involving increased cell dispersion. nih.govresearchgate.net While this compound bromide had no apparent effects on early-stage biofilms, presumably because curli expression becomes important at later stages, its impact on curli expression and flagellar activity points to a role in modulating biofilm architecture and the transition between sessile and planktonic states. nih.govresearchgate.net

Synergistic Interactions with Co-Administered Agents in Microbial Research Models (e.g., Pseudomonas aeruginosa Models)

Investigations have explored the potential for synergistic interactions between this compound bromide and other antimicrobial agents, particularly in the context of Pseudomonas aeruginosa, a bacterium known for its ability to form challenging biofilms. In a screen of commercially available compounds in combination with a sub-inhibitory concentration of colistin (B93849) against P. aeruginosa, this compound bromide was identified as one of seven compounds whose bacterial inhibiting activity was reproducibly enhanced by colistin. nih.govresearchgate.net Checkerboard assays revealed varying degrees of increased antipseudomonal activity for this compound bromide in combination with colistin, suggesting synergistic or additive effects. nih.govresearchgate.net This indicates that this compound bromide may enhance the activity of co-administered agents in combating microbial growth, particularly in challenging pathogens like P. aeruginosa.

Investigations into Membrane Perturbation Mechanisms of Cationic Amphiphiles

Enzymatic Target Inhibition and Molecular Recognition

This compound bromide has been studied for its ability to inhibit specific enzymatic targets, particularly viral proteases.

Inhibition Kinetics and Mechanisms of Viral Main Proteases (e.g., 3CLpro of Coronaviruses)

This compound bromide has been identified as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. nih.govresearchgate.netnih.govoutbreak.info Studies utilizing fluorescence resonance energy transfer (FRET)-based enzymatic inhibition assays have determined that this compound bromide inhibits SARS-CoV-2 3CLpro with an IC₅₀ value of 2.04 ± 0.25 μM. nih.govresearchgate.netnih.gov Further mechanistic analysis, including fluorescence quenching, enzyme kinetics analysis, circular dichroism (CD) analysis, and molecular docking studies, suggests that this compound bromide inhibits the protease by firmly occupying the catalytic site and inducing conformational changes. nih.govresearchgate.netnih.govacs.org Enzyme kinetics analysis indicated that this compound bromide is a noncompetitive inhibitor of SARS-CoV-2 3CLpro, with a Kᵢ of 2.62 μM. nih.gov CD spectroscopy analysis showed that this compound bromide can disrupt the secondary structure of the protease. nih.gov Importantly, this compound bromide demonstrated selective inhibition of SARS-CoV-2 3CLpro, showing no inhibitory activity against human chymotrypsin (B1334515) C (CTRC) and Dipeptidyl peptidase IV (DPP-IV). nih.govresearchgate.netnih.govacs.org this compound bromide has also shown broad-spectrum inhibitory activity against the 3CLpro of other human coronaviruses, including SARS-CoV, MERS-CoV, and HCoV-229E, with IC₅₀ values ranging from 2.04 to 9.60 μM. nih.govresearchgate.netnih.gov

Inhibitory Activity of this compound Bromide against Human Coronavirus 3CLpro

| Coronavirus | Target Enzyme | IC₅₀ (μM) |

| SARS-CoV-2 | 3CLpro | 2.04 ± 0.25 nih.govresearchgate.netnih.gov |

| SARS-CoV | 3CLpro | 9.60 nih.govnih.gov |

| MERS-CoV | 3CLpro | - |

| HCoV-229E | 3CLpro | - |

Enzyme Kinetics of this compound Bromide Inhibition of SARS-CoV-2 3CLpro

| Parameter | Value (μM) | Inhibition Type |

| IC₅₀ | 2.04 ± 0.25 nih.govresearchgate.netnih.gov | - |

| Kᵢ | 2.62 nih.gov | Noncompetitive |

Selectivity of this compound Bromide (Inhibition)

| Human Protease | Inhibition Observed |

| Chymotrypsin C (CTRC) | No nih.govresearchgate.netnih.govacs.org |

| Dipeptidyl peptidase IV (DPP-IV) | No nih.govresearchgate.netnih.govacs.org |

Specificity and Selectivity Profiling Against Other Proteases in in vitro Assays

In vitro studies have examined the specificity and selectivity of this compound bromide against various proteases. Research has shown that this compound bromide exhibits inhibitory activity against the 3C-like protease (3CLpro) of human coronaviruses, including SARS-CoV-2, SARS-CoV, MERS-CoV, and HCoV-229E. nih.govresearchgate.net For SARS-CoV-2 3CLpro, an IC50 value of 2.04 ± 0.25 μM has been reported in fluorescence resonance energy transfer (FRET)-based enzymatic inhibition assays. nih.govresearchgate.netresearchgate.net

Crucially, in vitro assessments have indicated that this compound bromide does not exhibit inhibitory activity on certain human proteases, specifically human chymotrypsin C (CTRC) and Dipeptidyl peptidase IV (DPP-IV). nih.govresearchgate.netacs.org This suggests a degree of selectivity in its protease inhibitory effects, primarily targeting viral proteases like coronavirus 3CLpro rather than these specific human enzymes. nih.govresearchgate.netacs.org The lack of inhibition against CTRC and DPP-IV was determined using methods involving fluorescent probes to monitor enzyme activity. nih.gov

The following table summarizes the in vitro inhibitory activity of this compound bromide against tested proteases:

| Protease | Source | Inhibitory Activity | IC50 (µM) | Assay Method | Citation |

| SARS-CoV-2 3CLpro | Human Coronavirus | Inhibitory | 2.04 ± 0.25 | FRET-based enzymatic inhibition assay | nih.govresearchgate.netresearchgate.net |

| SARS-CoV 3CLpro | Human Coronavirus | Inhibitory | 2.72 | Enzyme inhibition assay | nih.gov |

| MERS-CoV 3CLpro | Human Coronavirus | Inhibitory | 9.60 | Enzyme inhibition assay | nih.gov |

| HCoV-229E 3CLpro | Human Coronavirus | Inhibitory | 6.47 | Enzyme inhibition assay | nih.gov |

| Human CTRC | Human | No Inhibition | Not applicable | Fluorescent probe-based method | nih.govresearchgate.netacs.org |

| Human DPP-IV | Human | No Inhibition | Not applicable | Fluorescent probe-based method using GP-BAN | nih.govresearchgate.netacs.org |

These findings highlight the potential of this compound bromide as a selective inhibitor of coronavirus 3CLpro in an in vitro setting. nih.govresearchgate.netacs.org

Beyond protease inhibition, this compound bromide has also been shown to inhibit vacuolar ATPase (V-ATPase) in pathogenic fungi like Candida albicans in vitro. nih.govdrugbank.com This inhibition is reported to occur by uncoupling and blocking the pump's function without inhibiting ATP hydrolysis, interacting with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit. nih.govdrugbank.com This disruption prevents the redistribution of cytosolic protons, leading to cytosol acidification and cell death. drugbank.com

Furthermore, in vitro studies on osteoclasts have demonstrated that this compound bromide inhibits RANKL-induced osteoclast formation and bone-resorbing activity. medchemexpress.comresearchgate.net Mechanistically, it blocked the RANKL-induced activation of NF-κB, ERK, and c-Fos, as well as the induction of NFATc1, which is essential for osteoclast formation. medchemexpress.comresearchgate.net It also disrupted F-actin ring formation, causing disturbances in the cytoskeletal structure of mature osteoclasts during bone resorption. medchemexpress.comresearchgate.net

Analysis of Conformational Changes Induced in Target Enzymes

Investigations into the mechanism of action of this compound bromide against SARS-CoV-2 3CLpro have included analysis of induced conformational changes in the protease. Fluorescence quenching assays, enzyme kinetics analysis, circular dichroism (CD) analysis, and molecular docking studies suggest that this compound bromide inhibits SARS-CoV-2 3CLpro activity by firmly occupying the catalytic site and inducing conformational changes in the protease. nih.govresearchgate.netresearchgate.netacs.org

Specifically, CD spectroscopy analysis has shown that this compound bromide can disrupt the secondary structure of the SARS-CoV-2 3CLpro. nih.gov This disruption of secondary structure is indicative of a conformational change induced by the binding of this compound bromide. nih.gov Molecular docking studies further support the idea that this compound bromide occupies the catalytic site, which in turn leads to these observed conformational changes. nih.govresearchgate.netresearchgate.netacs.org The firm occupation of the catalytic site by this compound bromide is believed to be a key factor in its inhibitory activity and the resulting structural alterations in the enzyme. nih.govresearchgate.netresearchgate.netacs.org

While research specifically detailing conformational changes induced by this compound in other target enzymes like V-ATPase or in the context of osteoclast inhibition is less extensively described in the provided snippets compared to the SARS-CoV-2 3CLpro studies, the observed functional inhibition and disruption of cellular processes in these contexts suggest underlying molecular interactions that likely involve alterations in the conformation or assembly of target proteins or structures. For instance, the disruption of F-actin ring formation in osteoclasts implies an interference with the structural dynamics of the actin cytoskeleton. medchemexpress.comresearchgate.net

Advanced Analytical Methodologies for Thonzonium Research

Spectroscopic and Biophysical Techniques for Interaction Analysis (e.g., Fluorescence Quenching, Circular Dichroism)

Spectroscopic and biophysical methods are fundamental in elucidating the direct interactions between thonzonium and biological macromolecules such as proteins. These techniques provide insights into binding affinities, mechanisms, and conformational changes upon complex formation.

Fluorescence Quenching

Fluorescence quenching is a powerful tool to study the binding of small molecules to proteins. This technique relies on the principle that a fluorophore's (in this case, a protein containing fluorescent amino acids like tryptophan) fluorescence intensity can be decreased by a quencher molecule (this compound bromide) upon interaction. The nature and magnitude of this quenching can reveal key binding parameters.

A study investigating the interaction between this compound bromide and the SARS-CoV-2 3CL protease (3CLpro) demonstrated that the intrinsic fluorescence of the protease was quenched upon the addition of this compound bromide. nih.gov This quenching indicated a direct interaction between the compound and the enzyme. The analysis of the quenching data using the Stern-Volmer equation revealed a static quenching mechanism, which implies the formation of a stable ground-state complex between this compound bromide and the protease. nih.gov

The binding constant (Ka) and the number of binding sites (n) for this interaction were determined, providing quantitative measures of the binding affinity.

Table 1: Fluorescence Quenching Parameters for this compound Bromide and SARS-CoV-2 3CLpro Interaction

| Temperature (K) | Binding Constant (Ka) (L·mol⁻¹) | Number of Binding Sites (n) |

| 298 | 1.29 x 10⁵ | 1.12 |

| 304 | 6.76 x 10⁴ | 1.05 |

| 310 | 4.17 x 10⁴ | 1.01 |

Data sourced from Xiong et al., 2022. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is employed to investigate changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govnih.govnih.gov Proteins exhibit characteristic CD spectra based on their content of α-helices, β-sheets, and random coils. nih.gov

In the study of this compound bromide's interaction with SARS-CoV-2 3CLpro, CD spectroscopy was used to determine if the binding induced conformational changes in the enzyme. The results showed that the addition of this compound bromide led to alterations in the CD spectrum of the protease, indicating that the compound's binding indeed caused a change in the protein's conformation. nih.gov Such conformational changes can be critical for understanding the mechanism of enzyme inhibition.

Enzymatic Assays for Kinetic and Inhibitory Profiling (e.g., FRET-based Assays)

Enzymatic assays are crucial for determining the functional consequences of this compound binding to an enzyme, such as inhibition of its catalytic activity. These assays allow for the determination of key inhibitory parameters and the mechanism of inhibition.

Kinetic and Inhibitory Profiling

Kinetic studies are performed to understand how an inhibitor affects the rate of an enzymatic reaction. By measuring the enzyme's activity at various substrate and inhibitor concentrations, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency, often expressed as the inhibition constant (Ki). proquest.com

For this compound bromide, its inhibitory effect on SARS-CoV-2 3CLpro was characterized through enzymatic assays. The results demonstrated that this compound bromide inhibits the protease in a dose-dependent manner. Further kinetic analysis, using methods such as Lineweaver-Burk or Dixon plots, revealed that this compound bromide acts as a non-competitive inhibitor of the enzyme. nih.gov A non-competitive inhibitor binds to a site on the enzyme other than the active site and reduces the enzyme's catalytic efficiency regardless of whether a substrate is bound.

Table 2: Inhibitory Parameters of this compound Bromide against SARS-CoV-2 3CLpro

| Parameter | Value |

| IC₅₀ | 3.58 µM |

| Inhibition Constant (Ki) | 2.62 µM |

| Inhibition Type | Non-competitive |

Data sourced from Xiong et al., 2022. nih.gov

FRET-based Assays

Förster Resonance Energy Transfer (FRET) is a distance-dependent photophysical process that can be adapted for various enzymatic assays. assaygenie.com In a FRET-based assay for protease activity, a substrate is engineered to contain a FRET donor and acceptor pair. When the substrate is intact, the proximity of the donor and acceptor allows for energy transfer, resulting in a specific fluorescence signal. Upon cleavage of the substrate by the enzyme, the donor and acceptor are separated, leading to a change in the FRET signal, which can be monitored to determine enzyme activity. nih.gov

While specific FRET-based assays for this compound have not been detailed in the available literature, this technology is highly applicable for high-throughput screening of inhibitors for various enzymes. nih.govbpsbioscience.combpsbioscience.com For instance, a FRET-based assay could be designed to screen for inhibitors of a particular protease by monitoring the cleavage of a FRET-labeled substrate in the presence of this compound or its analogs. The robust and sensitive nature of TR-FRET (Time-Resolved FRET) makes it particularly suitable for such applications in drug discovery. nih.govbpsbioscience.com

Chromatographic and Separation Science Applications in Research Purity and Analog Profiling

Chromatographic techniques are indispensable for the analysis of pharmaceutical compounds like this compound, ensuring the purity of research materials and enabling the profiling of related analogs. Given that this compound is a quaternary ammonium (B1175870) compound (QAC), methods developed for this class of molecules are directly applicable.

The analysis of QACs by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to their permanent positive charge and high polarity, which can lead to poor retention and peak shape. sielc.com To overcome these issues, several specialized chromatographic approaches are employed:

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby improving its retention on a reversed-phase column. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This method is well-suited for the retention and separation of highly polar compounds like QACs. chromatographyonline.com

Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple interaction mechanisms for enhanced separation of complex mixtures containing QACs. sielc.com

These chromatographic methods, often coupled with mass spectrometry (LC-MS), are essential for verifying the purity of this compound bromide used in research and for separating and identifying any related impurities or synthetic analogs. nih.gov

Table 3: Chromatographic Techniques for Quaternary Ammonium Compound Analysis

| Technique | Principle | Application for this compound Research |

| Ion-Pair Chromatography | Forms a neutral ion pair with the charged analyte to enhance retention on RP columns. chromatographyonline.comtandfonline.com | Purity assessment and quantification of this compound bromide. |

| HILIC | Uses a polar stationary phase to retain and separate polar analytes. chromatographyonline.com | Separation of this compound from polar impurities and profiling of hydrophilic analogs. |

| Mixed-Mode Chromatography | Combines reversed-phase and ion-exchange mechanisms for versatile separation. sielc.com | High-resolution separation of this compound from structurally similar analogs. |

| LC-MS | Couples liquid chromatography with mass spectrometry for separation and identification. nih.gov | Definitive identification of this compound and its analogs, and characterization of impurities. |

Proteomic Approaches for Cellular Response Analysis

Proteomics is the large-scale study of proteins, particularly their structures and functions, within a cell or organism. nih.gov When a cell is exposed to a compound like this compound, a cationic surfactant, it can elicit a complex cellular response. Proteomic analysis can be used to identify and quantify changes in the expression levels of thousands of proteins, providing a global view of the cellular pathways affected by the compound. soton.ac.ukmdpi.com

As this compound is a surfactant, its interaction with cells can lead to various stress responses. Proteomic studies on cells exposed to other surfactants or stressors have revealed changes in proteins involved in:

Cellular Stress and Damage Response: Upregulation of heat shock proteins and other chaperones.

Metabolism: Alterations in metabolic pathways as the cell adapts to the stress.

Protein Synthesis and Degradation: Changes in the machinery for protein production and turnover. nih.gov

Cell Structure and Integrity: Modifications to cytoskeletal and membrane proteins.

While specific proteomic studies on the cellular response to this compound are not yet prevalent in the literature, the methodologies are well-established. A typical workflow for a proteomic analysis of cells treated with this compound would involve:

Cell Culture and Treatment: Exposing cultured cells to various concentrations of this compound.

Protein Extraction and Digestion: Lysing the cells and digesting the extracted proteins into smaller peptides.

Mass Spectrometry (MS): Analyzing the peptide mixtures using high-resolution mass spectrometry, often coupled with liquid chromatography for separation (LC-MS/MS).

Data Analysis: Identifying and quantifying the proteins and comparing the proteomes of treated and untreated cells to identify differentially expressed proteins.

This approach can reveal the molecular mechanisms underlying the cellular effects of this compound and identify potential protein biomarkers of its activity or toxicity. soton.ac.uknih.gov

Theoretical and Computational Chemistry of Thonzonium

Molecular Docking and Binding Site Prediction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to a protein's active site.

While direct molecular docking studies on thonzonium's interaction with V-ATPase or RANKL are not extensively available in the public domain, research has identified key interaction sites through experimental means, which can inform future docking studies. For instance, this compound bromide has been shown to uncouple vacuolar ATPase (V-ATPase) in pathogenic fungi like Candida albicans by interacting with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit. nih.govdrugbank.comnih.gov A significant finding revealed that mutant V-ATPase membranes lacking residues 362–407 of the Vph1p tether were resistant to this compound bromide, strongly suggesting this region as a primary binding site. nih.gov

In a different context, a 2022 study employed molecular docking to investigate the interaction between this compound bromide and the main protease (3CLpro) of SARS-CoV-2. nih.gov The results of this study predicted that this compound bromide binds to the catalytic site of the protease. The docking analysis indicated the formation of hydrogen bonds with the oxyanion hole (residues 143–145). nih.gov Furthermore, it was proposed that this compound bromide engages in electrostatic interactions, including Pi-sulfur and Pi-cation interactions, with the key catalytic residues Cys145 and His41. nih.gov These interactions are thought to be crucial for preventing the efficient cleavage of the substrate by the viral protease. nih.gov

These findings highlight the utility of molecular docking in elucidating the binding mechanisms of this compound and provide a foundation for future computational studies to design more potent and specific inhibitors.

Quantum Chemical Calculations on Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. nih.govsemanticscholar.org These methods can provide insights into a molecule's stability, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. nih.gov

As of now, specific quantum chemical studies detailing the molecular properties and reactivity of this compound are not widely published. However, the known chemical structure of this compound—a quaternary ammonium (B1175870) compound with a pyrimidine (B1678525) ring, a methoxyphenyl group, and a long alkyl chain—suggests several regions of interest for such calculations. nih.govwikipedia.org DFT studies could elucidate the electron distribution across the molecule, identifying electron-rich and electron-deficient areas that are likely to participate in interactions with biological targets. For example, the cationic quaternary ammonium head and the aromatic rings would be expected to have distinct electronic characteristics that influence binding.

Future quantum chemical calculations could provide valuable data on this compound's:

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. nih.gov

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index derived from FMO energies can quantify the molecule's reactivity.

Such theoretical data would be invaluable for understanding its mechanism of action at a subatomic level and for designing new analogues with enhanced activity.

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic view of biomolecular interactions. nih.gov This technique can be used to observe the stability of a ligand-protein complex, conformational changes in the protein upon binding, and the detailed interactions that stabilize the bound state.

Currently, there is a lack of published molecular dynamics simulation studies specifically focused on this compound's interactions with its known biological targets like V-ATPase and RANKL signaling pathway components. However, the experimental evidence strongly supports the value that such simulations could provide. For instance, this compound bromide has been shown to inhibit RANKL-induced osteoclast formation by blocking the activation of key signaling molecules like NF-κB and ERK. nih.govmedchemexpress.com MD simulations could be employed to model the interaction of this compound with these proteins, revealing the dynamic nature of the binding and how it leads to the inhibition of their function.

Similarly, the uncoupling of V-ATPase by this compound presents an excellent case for MD simulations. nih.govnih.gov A simulation of this compound with the V-ATPase V0 subunit could illuminate the conformational changes that lead to the uncoupling of proton transport from ATP hydrolysis. Such a study could visualize how the interaction with the tether of subunit 'a' disrupts the normal rotational mechanism of the enzyme.

Future MD simulation studies could provide crucial insights into:

The stability of the this compound-protein complex over time.

The key amino acid residues involved in maintaining the binding interaction.

The conformational changes induced in the target protein by this compound binding.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.comnih.gov These approaches are vital for optimizing lead compounds in drug discovery by predicting how changes in molecular structure will affect activity.

While a comprehensive in silico SAR study on a wide range of this compound derivatives is not yet available, some insights can be gleaned from existing research. A study on the inhibition of SARS-CoV-2 3CLpro by this compound bromide and its analogues provided preliminary SAR data. nih.gov The study compared the inhibitory activity of this compound bromide with other quaternary ammonium compounds like Cetrimonium bromide, Otilonium bromide, and Domiphen bromide. nih.gov It was observed that the lipophilicity, represented by the cLogP value, and the length of the carbon chain of the quaternary ammonium group are important factors influencing the inhibitory potency. nih.gov For instance, a significant reduction in cLogP to around 2 resulted in a 6 to 22-fold decrease in potency, and a compound with a very low cLogP of -4.87 (Decamethonium bromide) lost its inhibitory activity. nih.gov

These findings suggest that the long hexadecyl chain of this compound is a key contributor to its activity, at least against this particular target. Future in silico SAR studies could systematically explore the effects of modifying different parts of the this compound molecule, such as:

Altering the length of the alkyl chain.

Substituting the pyrimidine ring with other heterocyclic systems.

Modifying the substituents on the methoxyphenyl ring.

By generating quantitative structure-activity relationship (QSAR) models, it would be possible to predict the activity of novel, unsynthesized this compound analogues, thereby guiding the synthesis of more effective and selective compounds. nih.govmdpi.com

Formulation Science and Delivery Systems for Research Applications of Thonzonium

Design and Characterization of Polymeric Nanoparticle Carriers for Thonzonium

The encapsulation of chemical compounds within polymeric nanoparticles (PNPs) represents a significant advancement in designing delivery systems for research applications. mdpi.comnih.gov These nanoscale carriers can improve the solubility and stability of encapsulated agents, offer controlled release, and enable targeted delivery to specific cells or tissues. mdpi.compsu.edu For a surfactant compound like this compound, which has shown activity in various biological assays, encapsulation in PNPs could modulate its interaction with cellular systems and enhance its utility in experimental models. nih.gov

The design of polymeric nanoparticles for carrying this compound would involve selecting a suitable polymer and fabrication method. Polymers such as poly(lactic-co-glycolic acid) (PLGA), polyethylene (B3416737) glycol (PEG), and chitosan (B1678972) are frequently used due to their biocompatibility and biodegradability. enpress-publisher.comirjmets.com The choice of polymer is critical as it dictates the physicochemical properties of the nanoparticles, including size, surface charge, and drug-loading capacity. mdpi.com For instance, a core-shell structure could be designed where a hydrophobic core encapsulates this compound, and a hydrophilic shell, perhaps made of PEG, provides stability in aqueous environments and reduces uptake by the reticuloendothelial system. psu.edunih.gov

Fabrication techniques like nanoprecipitation or emulsion-based methods can be employed to create these nanoparticles. enpress-publisher.com In a typical nanoprecipitation method, a solution of the polymer and this compound in an organic solvent is added to an aqueous phase under stirring, leading to the formation of nanoparticles as the solvent diffuses out. nih.gov The precise control over parameters such as stirring speed, solvent-to-antisolvent ratio, and polymer concentration is crucial for achieving the desired particle size and distribution.

Characterization of this compound-Loaded Polymeric Nanoparticles

A comprehensive characterization is essential to ensure the quality and performance of the formulated nanoparticles. nih.govrsc.org This involves evaluating their physical, chemical, and morphological properties.

| Parameter | Technique(s) | Purpose |

| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and polydispersity index (PDI), which influence the in vivo fate of the nanoparticles. researchgate.net |

| Surface Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) | To visualize the shape, surface texture, and to confirm the size and uniformity of the nanoparticles. rsc.orgnih.gov |

| Surface Charge | Zeta Potential Measurement | To assess the surface charge, which affects the stability of the nanoparticle suspension and their interaction with cell membranes. |

| Encapsulation Efficiency and Drug Loading | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy | To quantify the amount of this compound successfully encapsulated within the nanoparticles and the overall drug content. rsc.org |

| In Vitro Release Profile | Dialysis Method, Sample and Separate Method | To study the release kinetics of this compound from the nanoparticles over time under simulated physiological conditions. |

This table outlines the key characterization techniques and their purposes in the development of this compound-loaded polymeric nanoparticles.

For example, a study on curcumin-loaded nanoparticles reported a spherical shape with a uniform size of approximately 206.5 nm. researchgate.net Similarly, for this compound nanoparticles, a narrow size distribution and a spherical morphology would be desirable for consistent performance in experimental models. The surface charge, as measured by the zeta potential, would be a critical parameter to optimize, as it can influence the nanoparticles' interaction with negatively charged cell membranes.

Strategies for Enhanced Compound Dispersion and Penetration in Experimental Models

To effectively study the biological activity of this compound in experimental models, particularly those involving topical or mucosal application, enhancing its dispersion and penetration is crucial. As a surfactant, this compound itself may possess some penetration-enhancing properties; however, formulation strategies can further optimize its delivery to the target site.

One primary approach is the use of chemical penetration enhancers. These are compounds that temporarily and reversibly disrupt the barrier function of tissues like the stratum corneum of the skin or mucosal membranes. nih.gov Over 350 chemicals, including surfactants, terpenes, sulfoxides, and fatty acids, have been investigated for this purpose. nih.gov For this compound, which is a quaternary ammonium (B1175870) compound, formulation with other non-ionic or zwitterionic surfactants could create mixed micelles that improve its solubility and transport across biological barriers. The mechanism of these enhancers often involves fluidizing the lipid bilayers of the barrier tissue, thereby increasing the permeability for the active compound. nih.gov

Another strategy involves the use of nanocarriers, as discussed in the previous section. Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport into deeper tissue layers. nih.gov For instance, transferosomes, which are modified liposomes containing an edge activator (a surfactant), are known for their enhanced skin penetration capabilities due to their high deformability. jyoungpharm.org

Physical enhancement techniques, while often more complex, can also be employed in preclinical research. Methods like iontophoresis, which uses a low-level electrical current to drive charged molecules across a barrier, could be applicable to the cationic this compound molecule. jyoungpharm.org Electroporation, involving short, high-voltage pulses to create transient pores in the tissue, is another powerful technique for delivering molecules of various sizes. jyoungpharm.org

| Strategy | Mechanism of Action | Potential Application for this compound |

| Chemical Penetration Enhancers | Reversible disruption of the stratum corneum or mucosal barrier lipids. nih.gov | Formulation with co-surfactants or fatty acids to improve penetration in topical or oral mucosal models. |

| Nanocarriers (e.g., Liposomes, Nanoparticles) | Encapsulation protects the compound and facilitates transport across barriers. nih.gov | Encapsulation of this compound to enhance its delivery and control its release in cellular and tissue models. |

| Iontophoresis | Application of a low-level electrical current to drive charged molecules across a barrier. jyoungpharm.org | Facilitating the penetration of the cationic this compound molecule through skin or mucosal tissues in ex vivo models. |

| Electroporation | High-voltage pulses create transient pores in the tissue, allowing molecule passage. jyoungpharm.org | Enhancing the delivery of this compound to deeper tissue layers or into cells in in vitro or ex vivo experimental setups. |

This table summarizes various strategies to enhance the dispersion and penetration of this compound in experimental models.

For instance, an in vitro study on compromised skin models demonstrated that the penetration of polyethylene glycol could be significantly increased by physically impairing the skin barrier function through tape stripping. researchgate.net This type of model could be used to evaluate the penetration of different this compound formulations under conditions mimicking damaged or diseased tissues.

Evaluation of Biocompatibility in in vitro and Pre-Clinical Models (e.g., oral tissues, cellular systems)

The biocompatibility of any new formulation is a critical aspect of its preclinical evaluation. nih.gov For this compound and its delivery systems, it is essential to assess their potential to cause adverse reactions in relevant biological models, such as those involving oral tissues and various cellular systems. nih.govnih.gov

In Vitro Biocompatibility Assessment

In vitro models provide a controlled environment for the initial screening of biocompatibility. nih.gov Two-dimensional (2D) cell cultures are commonly used, employing either direct or indirect contact methods. nih.gov In the direct method, cells are grown in direct contact with the test material, while in the indirect method, a barrier separates the material from the cells, allowing for the assessment of leachable components. nih.gov

For evaluating this compound formulations intended for oral applications, cell lines derived from oral tissues, such as human dermal fibroblasts or gingival fibroblasts, would be relevant. nih.gov Cytotoxicity assays, such as the MTT or CyQUANT assay, can be used to quantify cell viability and proliferation after exposure to the formulation. nih.gov For example, a study on a surfactant-based wound dressing used a mouse fibroblast cell line (L929) and primary adult human dermal fibroblasts (HDFa) to demonstrate its non-cytotoxic nature. nih.gov

More advanced in vitro models, such as 3D tissue-engineered constructs or organ-on-a-chip systems, can provide a more physiologically relevant assessment. nih.gov These models can mimic the complex structure of oral mucosa or other tissues, allowing for the evaluation of not only cytotoxicity but also tissue irritation and inflammatory responses. nih.gov

Pre-Clinical Biocompatibility Evaluation

Following in vitro testing, pre-clinical studies in animal models are necessary to evaluate the biocompatibility of this compound formulations in a living system. These studies can assess local tissue responses at the site of application. For oral applications, models that evaluate the response of the oral mucosa to repeated exposure to the formulation would be appropriate. Histopathological analysis of the tissue can reveal signs of inflammation, irritation, or tissue damage.

It is important to note that excipients used in the formulation can also contribute to adverse reactions. nih.govnih.gov Therefore, the biocompatibility of the complete formulation, not just the active compound, must be thoroughly evaluated. For instance, some excipients can cause non-IgE-mediated histamine (B1213489) release, leading to hypersensitivity-like reactions. nih.gov

| Model | Endpoint | Relevance for this compound Formulation |

| 2D Cell Culture (e.g., Oral Fibroblasts) | Cell Viability (MTT, CyQUANT), Cytotoxicity (LDH assay) | Initial screening for cytotoxic potential of the formulation on relevant cell types. nih.gov |

| 3D Tissue-Engineered Oral Mucosa | Tissue Morphology, Inflammatory Markers (e.g., cytokine release) | Assessment of local irritation and inflammatory response in a more complex, tissue-like environment. nih.gov |

| Pre-clinical Animal Models (e.g., Rodent Oral Mucosa Irritation) | Histopathological Examination, Clinical Signs of Irritation | In vivo evaluation of local tolerance and potential for tissue damage upon application. |

This table provides an overview of models and endpoints for evaluating the biocompatibility of this compound formulations.

The ultimate goal of this comprehensive biocompatibility assessment is to ensure that the this compound formulation can be safely used in research applications without introducing confounding biological effects.

Comparative Studies and Future Research Directions in Thonzonium Chemistry and Biology

Comparative Analysis with Structurally Related Quaternary Ammonium (B1175870) Compounds

Thonzonium is a monocationic quaternary ammonium compound (QAC), a class of molecules widely used as disinfectants and antiseptics. nih.govtaylorandfrancis.com The antimicrobial activity of QACs is generally attributed to their ability to adsorb to and disrupt cell cytoplasmic membranes, leading to the leakage of cellular components. taylorandfrancis.com The structure of these compounds, particularly the nature of the organic substitutions on the nitrogen atom, significantly influences their efficacy and spectrum of activity. nih.gov

Structurally, this compound bromide features a pyrimidine (B1678525) ring and a long hydrocarbon chain, which confers its surfactant properties. Its single cationic center places it in contrast to more complex structures like gemini (B1671429) quaternary ammonium compounds, which possess two polar head groups separated by a spacer. nih.gov Gemini surfactants often exhibit significantly higher surface activity compared to their single-headed (monocationic) counterparts. nih.gov

Comparisons with other well-known monocationic QACs reveal key differences:

Cetylpyridinium Chloride (CPC): Like this compound, CPC is a cationic QAC used in oral healthcare products for its ability to reduce dental plaque and gingivitis. wikipedia.orgnih.gov It consists of a pyridine (B92270) ring with a cetyl (16-carbon) alkyl chain. wikipedia.org Studies have shown that while effective, CPC's clinical benefits may be limited compared to other agents. nih.gov Gram-negative bacteria, in particular, can exhibit high intrinsic resistance to QACs like CPC. taylorandfrancis.com

Benzalkonium Chloride (BC): This is a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group has varying even-numbered chain lengths. It is a common disinfectant and preservative. taylorandfrancis.com Like other QACs, its effectiveness is higher against Gram-positive bacteria than Gram-negative bacteria. taylorandfrancis.com

Dequalinium Chloride: A bisquaternary ammonium compound that has been used for over 50 years as an antiseptic. Its success has spurred the development of numerous other bisquaternary compounds with improved antimicrobial activity against bacteria, mycobacteria, and protozoa. nih.gov

The specific structure of this compound, with its pyrimidine core, differentiates it from the pyridine-based CPC and the benzyl-based BC, potentially influencing its biological specificity and interactions. Research on repurposing this compound has highlighted its selective antimicrobial activity, a feature that is a key area of investigation for QACs. nih.govnih.gov

Table 1: Comparative Profile of this compound and Other Quaternary Ammonium Compounds This table is interactive. Users can sort columns to compare different attributes.

| Compound | Type | Core Structure | Key Structural Feature(s) | Primary Application Noted in Research |

|---|---|---|---|---|

| This compound | Monocationic QAC | Pyrimidine | Single cationic head, pyrimidine ring | Repurposed as a selective oral antimicrobial. nih.govnih.gov |

| Cetylpyridinium Chloride (CPC) | Monocationic QAC | Pyridine | Single cationic head, pyridine ring, C16 alkyl chain. wikipedia.org | Antiseptic in mouthwashes to prevent plaque and gingivitis. wikipedia.org |

| Benzalkonium Chloride (BC) | Monocationic QAC | Benzene (B151609) | Mixture of compounds with varying alkyl chain lengths. taylorandfrancis.com | Disinfectant and preservative. taylorandfrancis.com |

| Dequalinium Chloride | Bis-QAC | Quinoline (B57606) | Two cationic quinoline moieties linked by a decamethylene chain. | Broad-spectrum antiseptic. nih.gov |

| PMT12-BF4 | Gemini QAC | N/A | Two polar heads separated by a spacer. nih.gov | Investigational broad-spectrum antifungal agent. nih.gov |

Emerging Research Avenues and Untapped Mechanistic Explorations

Recent research has focused on repurposing existing, FDA-approved drugs for new therapeutic applications, a strategy that offers advantages in development time and cost. nih.gov this compound bromide has emerged as a candidate in this area, with studies exploring its potential beyond its original use in ear infection treatments. nih.gov

An important emerging avenue is the investigation of this compound's impact on host-microbe interactions, particularly in the oral cavity and gastrointestinal tract. nih.gov A study using a rat model of dental caries found that topical oral application of this compound bromide resulted in a therapeutic anti-caries effect. nih.gov This effect was linked to its selective antimicrobial activity, specifically causing a reduction in the oral bacteria Rothia and Veillonella, which have been associated with caries severity. nih.gov

Crucially, this research opens up mechanistic questions about how an orally applied topical agent can influence distant microbial communities. The same study observed that while this compound did not significantly disturb the global composition of the gut microbiome, it did alter oral-gut microbial interactions by increasing the sharing of the oral taxon Sutterella in the gut. nih.gov This suggests a potential for localized oral therapies to have subtle, yet significant, effects on the broader gastrointestinal ecosystem. nih.gov

Untapped areas for future research include:

Host-Factor Interactions: Investigating how host factors such as diet, immunity, and stress could modulate the effects of this compound on the oral and gut microbiomes. nih.gov

Long-Term Effects: Assessing whether prolonged treatment periods could lead to more significant disruptions of the microbiome or changes in host tissue pathology. nih.gov

Mechanism of Selectivity: Elucidating the precise molecular mechanisms by which this compound selectively targets certain bacterial species over others.

Biofilm Disruption: Further exploring its efficacy against complex, multi-species biofilms, building on initial findings that some QACs can disrupt biofilm formation. nih.gov

These research directions indicate a shift from viewing this compound simply as a general antiseptic to understanding it as a potential modulator of the microbiome with therapeutic applications in complex diseases like dental caries. nih.govnih.gov

Methodological Advancements for this compound-Related Investigations

Investigating the nuanced biological effects of this compound requires sophisticated analytical and experimental methods. Recent advancements in analytical chemistry and microbiome research are crucial for driving future studies. ijpsjournal.comnih.gov

Advanced Analytical Techniques: The analysis of this compound and its metabolites in complex biological samples (e.g., saliva, dental plaque, feces) necessitates highly sensitive and specific methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the quantitative determination of pharmaceuticals and their metabolites in biological matrices. nih.gov Methods like UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) offer high accuracy and low limits of detection, making them ideal for tracking the distribution and fate of this compound in vivo. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Non-targeted and suspect screening analysis using HRMS can help identify unknown metabolites or transformation products of this compound, providing deeper insight into its biological processing. researchgate.net

Microbiome and In Vivo Models: Studying this compound's impact on microbial communities requires specialized methodologies.

Next-Generation Sequencing (NGS): Techniques like 16S rRNA gene sequencing are fundamental for characterizing the composition of microbial communities and identifying shifts, such as the observed reduction in Rothia and Veillonella, in response to this compound treatment. nih.govnih.gov Shotgun metagenomics can provide further functional insights. nih.gov

Fluorescence In Situ Hybridization (FISH): This technique allows for the visualization and spatial localization of specific microbial populations within their native environment, such as a biofilm, offering clues about in situ interactions. nih.gov

Specialized Animal Models: The development of specific animal models is a key methodological advancement. For instance, the use of a rat model of dental caries designed to reduce cross-contamination from coprophagy was critical for assessing the distinct effects of topical oral this compound on the oral and gut microbiomes separately. nih.gov

Table 2: Methodological Approaches for this compound Research This table is interactive. Users can sort columns to compare different methods.

| Methodology | Application in this compound Research | Key Advantage(s) | Reference |

|---|---|---|---|

| UHPLC-MS/MS | Quantitative analysis of this compound and its metabolites in biological samples. | High accuracy, specificity, and sensitivity for complex matrices. | nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites and degradation products. | Enables non-targeted screening to uncover novel biotransformation pathways. | researchgate.net |

| 16S rRNA Gene Sequencing | Characterizing changes in oral and gut microbiome composition. | Provides a comprehensive view of bacterial diversity and relative abundance. | nih.gov |

| Specialized Animal Models | In vivo assessment of therapeutic effects and microbiome impact. | Allows for controlled studies of host-drug-microbe interactions (e.g., caries model). | nih.govnih.gov |

| Fluorescence in situ Hybridization (FISH) | Visualizing specific bacteria within their native biofilm context. | Provides spatial information on microbial organization. | nih.gov |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。